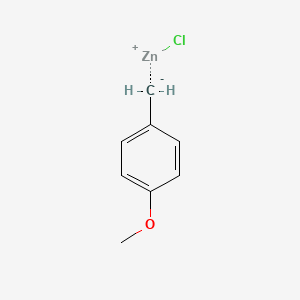

Cloruro de 4-metoxibencilzinc

Descripción general

Descripción

Synthesis Analysis

4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. It has been used in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates. It has also been utilized in the formation of acylated pyrazoles.Chemical Reactions Analysis

4-Methoxybenzylzinc chloride plays a crucial role in various chemical reactions. For instance, it has been used in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis. It has also been applied in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies.Physical And Chemical Properties Analysis

4-Methoxybenzylzinc chloride is a white to light yellow solid . It has a molecular weight of 222 g/mol. The compound has a concentration of 0.5 M in THF, a density of 0.958 g/mL at 25 °C, and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

El cloruro de 4-metoxibencilzinc se utiliza como intermedio en la síntesis orgánica, particularmente en la preparación de intermedios de éteres fenólicos protegidos. Facilita la preparación rápida y la reacción del cloruro de 4-metoxibencilo (PMB-Cl) para la síntesis orgánica .

Mecanismos de Reacción e Intermediarios

Este compuesto juega un papel significativo en la comprensión de los mecanismos de reacción. Se ha utilizado para explorar reacciones de sustitución escalonadas y concertadas, identificando el carbocatión 4-metoxibencilo como un intermedio importante.

Fotocatálisis

El this compound se puede utilizar como precursor radical en la fotocatálisis con luz visible para sintetizar varios compuestos heterocíclicos .

Síntesis de Ligandos Acilfosfina

También se utiliza para sintetizar ligandos acilfosfina para la hidrosilylación catalizada por rodio de alquenos .

Síntesis de Derivados de Pirazol

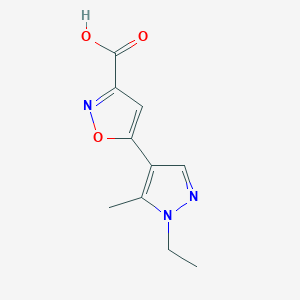

Las 1,3-dicetonas sintetizadas a partir del cloruro de 4-metoxibenzoilo se pueden utilizar en la síntesis en una sola etapa de varios derivados de pirazol .

Síntesis Total de Compuestos Bioactivos

Este compuesto está involucrado en la síntesis total de compuestos bioactivos como la echinoside A y la salinosporamida A .

Síntesis de Sistemas Complejos

Los ésteres PMB, derivados del this compound, han encontrado uso en la síntesis de muchos sistemas complejos y en numerosos estudios de metodología .

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of 4-Methoxybenzylzinc chloride can be influenced by various environmental factors. For instance, its solubility in polar solvents such as water and alcohols can affect its interaction with other molecules in a solution. Additionally, its storage temperature (2-8°C) can impact its stability .

Safety and Hazards

4-Methoxybenzylzinc chloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Methoxybenzylzinc chloride are not well-documented in the literature. As an organozinc compound, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific context and conditions of the reaction .

Cellular Effects

The cellular effects of 4-Methoxybenzylzinc chloride are currently unknown due to the lack of experimental data. Organozinc compounds are generally known to interact with various cellular processes

Molecular Mechanism

The molecular mechanism of action of 4-Methoxybenzylzinc chloride is not well-understood. It is known that organozinc compounds can participate in various chemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4-Methoxybenzylzinc chloride in animal models . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Transport and Distribution

Information on how 4-Methoxybenzylzinc chloride is transported and distributed within cells and tissues is currently lacking . Future studies could explore this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXMADQMVPOCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312693-17-7 | |

| Record name | 312693-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

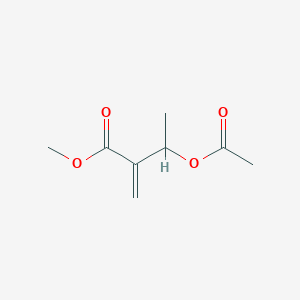

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)

![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)